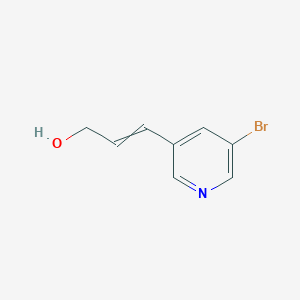
3-(5-bromopyridin-3-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromopyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a propenol group attached to the 3-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromopyridin-3-yl)prop-2-en-1-ol typically involves the bromination of 3-pyridinol followed by the introduction of a propenol group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature. After bromination, the resulting 5-bromo-3-pyridinol is subjected to a propenylation reaction using propargyl alcohol under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and propenylation reactions can be optimized using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromopyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(5-Bromo-3-pyridinyl)prop-2-enal or 3-(5-Bromo-3-pyridinyl)prop-2-enoic acid.
Reduction: 3-(3-Pyridinyl)prop-2-en-1-ol.
Substitution: 3-(5-Azido-3-pyridinyl)prop-2-en-1-ol or 3-(5-Mercapto-3-pyridinyl)prop-2-en-1-ol.
Scientific Research Applications
3-(5-bromopyridin-3-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-bromopyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the propenol group play crucial roles in binding to active sites and modulating the activity of these targets. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site or by competing with natural substrates for binding.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-pyridinyl)-2-propyn-1-ol: Similar structure but with a propynyl group instead of a propenol group.
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol: Contains a methoxy group at the 3-position of the pyridine ring.
Uniqueness
3-(5-bromopyridin-3-yl)prop-2-en-1-ol is unique due to the presence of both a bromine atom and a propenol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H8BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h1-2,4-6,11H,3H2 |
InChI Key |
OYPRXMBFEZBYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C=CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















